molecular formula C4HF9O3S B009096 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonyl Fluoride CAS No. 104729-49-9

1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonyl Fluoride

Cat. No. B009096
M. Wt: 300.1 g/mol
InChI Key: XLXYXEHVIIRCGY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of closely related fluorinated compounds, like 1,1,2,2-tetrafluoro-2-(trifluoroethenyloxy)-ethanesulfonyl fluoride, involves novel preparation methods utilizing the unique performance of protective groups such as imidazole, which facilitates the formation of novel intermediate monomers. These intermediates can be converted to the target compound through reactions with HF (Uematsu et al., 2006).

Molecular Structure Analysis

The molecular structure of fluorinated compounds, like the one in focus, is characterized by the presence of fluorine atoms that significantly influence their chemical behavior. For instance, the self-organization of calamitic fluorinated mesogens with complex crystallization behavior is an example of how molecular structure impacts material properties, including thermal behavior and the formation of liquid crystalline phase domains (Anokhin et al., 2023).

Chemical Reactions and Properties

The compound's fluorinated nature imparts unique reactivity patterns, such as its use in recyclable reaction mediums and as an efficient catalyst for specific chemical transformations like the Friedel–Crafts alkylations of indoles with nitroalkenes. This illustrates the compound's role in facilitating chemical reactions through its fluorinated structure (Lin et al., 2009).

Physical Properties Analysis

The physical properties of such fluorinated compounds are significantly influenced by their fluorine content. For example, the synthesis of pyrrolidinium-based salts with new fluorine-containing anions demonstrates how the length of the fluoroalkyl chain of the anions affects melting points, indicating the compound's fluidity even below room temperature (Lin et al., 2009).

Chemical Properties Analysis

The chemical properties of fluorinated compounds, like the ability to undergo efficient and general access to (Z)-α-fluoro-β-amino acrylaldehydes through reactions with amines, highlight the versatility and reactivity of these compounds. This demonstrates the compound's potential for incorporation into various chemical processes and its reactivity with different chemical groups (Funabiki et al., 1994).

Scientific Research Applications

Application 1: Synthesis of Calamitic Fluorinated Mesogens

  • Methods of Application : The compound is derived in three steps from 1,1,2,2–tetrafluoro–2–(1,1,2,2–tetrafluoro–2–iodoethoxy)ethanesulfonyl fluoride, achieving a 78% overall yield .
  • Results or Outcomes : The resulting compound exhibits intricate thermal behavior. At 150 °C, a crystal-to-crystal transition is observed due to the partial disordering of calamitic molecules, which is followed by isotropization at 218 °C .

Application 2: High Voltage Electrolyte Solvent

  • Methods of Application : Compared with conventional carbonate-based electrolyte, 1 M LiPF6 F-EPE/DMC (1:2, wt:wt) exhibits significantly improved antioxidant ability in high voltage .
  • Results or Outcomes : The capacity retention of Li2CoPO4F cathode increases from 15% in EC/DMC electrolyte to 51% in F-EPE/DMC electrolyte after 100 cycles at 1 C between 3.0 and 5.4 V .

Application 3: Preparation of Cross-linked Polymer Microspheres

  • Summary of the Application : This compound is used as a solvent in the preparation of cross-linked polymer microspheres through the dispersion polymerization method .
  • Results or Outcomes : The outcomes include the successful synthesis of cross-linked polymer microspheres .

Application 4: Preparation of Porous Polymethacrylate Monolith

  • Summary of the Application : This compound is used as a porogenic solvent in the preparation of porous polymethacrylate monolith via free radical polymerization .
  • Results or Outcomes : The outcomes include the successful synthesis of porous polymethacrylate monolith .

Application 5: High Voltage Electrolyte Solvent for Li2CoPO4F Cathode

  • Summary of the Application : This compound is explored as a cosolvent for high voltage electrolytes of Li2CoPO4F .
  • Methods of Application : Compared with conventional carbonate-based electrolyte (1-M LiPF6 ethylene carbonate [EC]/dimethyl carbonate [DMC] [1:1, wt:wt]), 1 M LiPF6 F-EPE/DMC (1:2, wt:wt) exhibits significantly improved antioxidant ability in high voltage .
  • Results or Outcomes : The capacity retention of Li2CoPO4F cathode increases from 15% in EC/DMC electrolyte to 51% in F-EPE/DMC electrolyte after 100 cycles at 1 C between 3.0 and 5.4 V .

Application 6: Interface Stabilization for High-Voltage Li-rich Mn-based Layered Cathode Materials

  • Summary of the Application : This compound is used as a solvent to stabilize the interface of high-voltage Li-rich Mn-based layered cathode materials .
  • Methods of Application : The compound is added to 1.2 mol·L −1 LiPF 6 EC/EMC/DEC at different concentrations to synthesize a series of electrolytes for enhancing the cycling performance of high-voltage Li 1.18 Mn 0.50 Ni 0.26 Co 0.06 O 2 (LMNC) .
  • Results or Outcomes : The compound effectively inhibits the side reactions between LMNC and the electrolyte, thereby improving the cycling performance of LMNC .

Safety And Hazards

The safety and hazards of this compound are not explicitly mentioned in the search results .

Future Directions

The future directions of this compound are not explicitly mentioned in the search results .

properties

IUPAC Name

1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF9O3S/c5-1(6)2(7,8)16-3(9,10)4(11,12)17(13,14)15/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXYXEHVIIRCGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(OC(C(F)(F)S(=O)(=O)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF9O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40446988
Record name 4-Difluoromethyl-perfluoro-3-oxabutanesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonyl Fluoride

CAS RN

104729-49-9
Record name 4-Difluoromethyl-perfluoro-3-oxabutanesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonyl Fluoride
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1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonyl Fluoride
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1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonyl Fluoride
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1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonyl Fluoride
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1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonyl Fluoride
Reactant of Route 6
1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonyl Fluoride

Citations

For This Compound
2
Citations
J Wu, ZJ Liu, QY Chen, C Liu - Journal of Fluorine Chemistry, 2016 - Elsevier
An efficient and convenient synthesis of various hydroperfluoroalkanes from the corresponding perfluoroalkyl iodides or bromides with zinc powder in HOAc/H 2 O has been developed. …
Number of citations: 6 www.sciencedirect.com
X WU JQ, H WANG, C SU WK - cjph.com.cn
Untitled Page 1 Page 2 月刊1970 年11 月创刊 第51 卷第7 期2020 年7 月10 日出版 目次 ·专 论与综述(Perspectives & Review)· 生物转化甾醇制备甾体药物中间体研究进展·······吴杰群,…
Number of citations: 2 www.cjph.com.cn

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